molecular formula C19H18N4S3 B1231547 2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole

2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole

Cat. No. B1231547
M. Wt: 398.6 g/mol
InChI Key: OIAZFFXIXTUXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole is a member of triazoles.

Scientific Research Applications

Antitumor Properties

2-(4-Aminophenyl)benzothiazoles, related to the specified compound, demonstrate potent antitumor properties both in vitro and in vivo. Their mechanism involves biotransformation by cytochrome P450 1A1 to active and inactive metabolites, with fluorine atom incorporation to prevent metabolic inactivation. Amino acid prodrugs have been utilized to address limitations posed by drug lipophilicity, resulting in water-soluble, chemically stable prodrugs that revert to their parent amine effectively in vivo. These compounds have shown significant efficacy in retarding the growth of breast and ovarian xenograft tumors with manageable toxic side effects, making them potential candidates for clinical evaluation (Bradshaw et al., 2002).

Cytotoxicity and Immunocompetent Cell Effects

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, closely related to the benzothiazole compound, were synthesized and evaluated for cytotoxicity. Certain derivatives exhibited high cytotoxicity in vitro against thymocytes and lymphocytes, and they generally stimulated B-cells' response. This indicates their potential in immunomodulatory therapies (Mavrova et al., 2009).

Antimicrobial Activities

Benzothiazole derivatives, similar to the compound , have been explored for their antimicrobial properties. Novel Schiff bases of benzothiazole derivatives synthesized from 5-[2-(1,3-benzothiazol-2-yl-amino) ethyl]-4-amino-3-mercapto-(4H)-1,2,4-triazole and aromatic aldehydes showed promising antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Soni et al., 2010).

properties

Product Name

2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole

Molecular Formula

C19H18N4S3

Molecular Weight

398.6 g/mol

IUPAC Name

2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C19H18N4S3/c1-2-12-24-18-22-21-17(23(18)14-8-4-3-5-9-14)13-25-19-20-15-10-6-7-11-16(15)26-19/h3-11H,2,12-13H2,1H3

InChI Key

OIAZFFXIXTUXFO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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